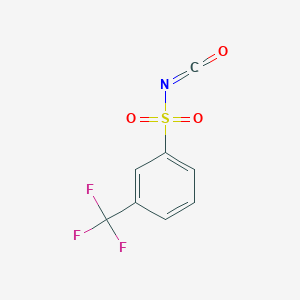
Benzenesulfonyl isocyanate, 3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- is a chemical compound with the molecular formula C8H4F3NO3S. It is known for its unique structural features, which include a benzenesulfonyl group and an isocyanate group, both of which contribute to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate isocyanate precursor under controlled conditions. One common method involves the use of phosgene as a reagent to convert benzenesulfonyl chloride to the corresponding isocyanate . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- often employs large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfonamide and urethane derivatives.
Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as water, to form corresponding ureas and carbon dioxide.
Cycloaddition Reactions: Participates in cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- include amines, alcohols, and water. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from reactions with Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- include sulfonamides, urethanes, and cyclic compounds, depending on the nature of the reactants and reaction conditions .
Scientific Research Applications
Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable covalent bonds, leading to the formation of sulfonamide and urethane derivatives . This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- can be compared with other similar compounds, such as:
Benzenesulfonyl isocyanate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an isocyanate group, leading to different chemical behavior.
The presence of the trifluoromethyl group in Benzenesulfonyl isocyanate, 3-(trifluoromethyl)- enhances its reactivity and makes it a valuable reagent in various chemical transformations .
Properties
CAS No. |
89983-95-9 |
|---|---|
Molecular Formula |
C8H4F3NO3S |
Molecular Weight |
251.18 g/mol |
IUPAC Name |
N-(oxomethylidene)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)6-2-1-3-7(4-6)16(14,15)12-5-13/h1-4H |
InChI Key |
CFLBHLOMDJUFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















